Omeprazole Acid Methyl Ester

Overview

Description

Omeprazole Acid Methyl Ester (CAS 120003-83-0) is a synthetic derivative of omeprazole, a proton pump inhibitor (PPI) used to suppress gastric acid secretion. Structurally, it is characterized by the addition of a methyl ester group to the sulfinyl moiety of omeprazole. This modification alters its physicochemical properties, influencing stability and reactivity during synthesis .

The compound is primarily utilized as an intermediate in the synthesis of omeprazole and its enantiomers. For example, optically pure omeprazole enantiomers are prepared via diastereomeric separation of intermediates like this compound, followed by solvolysis and neutralization with agents such as methyl formate . Its role in pharmaceutical manufacturing underscores its importance in producing high-purity PPIs .

Preparation Methods

Multi-Step Synthesis via Pyridine-N-Oxide Intermediates

The foundational approach to synthesizing Omeprazole Acid Methyl Eertilizer involves sequential modifications of pyridine-N-oxide precursors. As detailed in EP1085019A1 , this method proceeds through four stages:

Methoxy Group Substitution

Compound II undergoes nucleophilic substitution with 5-methoxy-2-mercaptobenzimidazole in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide) and sodium hydroxide. This step forms 5-methoxy-2-((4-nitro-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole (IV) .

Nitro-to-Methoxy Conversion

The nitro group in IV is reduced and substituted with a methoxy group using methanol, sodium methoxide, and potassium carbonate at reflux (65°C). Catalytic amounts of anhydrous zinc chloride accelerate this transformation, yielding 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole (V) .

One-Pot Synthesis in Alkyl Acetate Solvents

WO2010134099A1 describes a streamlined one-pot method that consolidates substitution, oxidation, and esterification:

Substitution-Oxidation Sequence

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride reacts with 5-methoxy-2-mercaptobenzimidazole in ethyl acetate. A phase transfer catalyst (e.g., triethyl benzyl ammonium bromide) facilitates the substitution, forming the thioether intermediate. Without isolation, the intermediate is oxidized in situ using hydrogen peroxide and ammonium molybdate at 0–25°C .

In-Situ Esterification

The carboxylic acid generated during oxidation is immediately esterified by adding excess methyl iodide (CH₃I) and potassium carbonate. This step exploits the alkaline conditions of the reaction mixture to drive the esterification to completion .

Advantages:

-

Eliminates intermediate isolation, reducing solvent waste.

-

Ethyl acetate acts as a dual-purpose solvent for substitution and esterification.

Purification and Stabilization Techniques

Base-Mediated Purification

Crude this compound is purified using sodium hydroxide in methanol-water mixtures. This step removes acidic impurities and stabilizes the sulfinyl group, which is prone to degradation under acidic conditions .

Crystallization Optimization

Recrystallization from methanol or methanol-ethyl acetate mixtures enhances purity (>99.5%). The process is conducted at 4°C to minimize thermal degradation .

Comparative Analysis of Methods

Mechanistic Insights and Challenges

Esterification Kinetics

The methyl ester group is introduced either during the final oxidation step (via methanol quenching) or through post-oxidation treatment with methyl iodide. The latter method avoids side reactions such as over-oxidation of the sulfinyl group .

Degradation Pathways

This compound is susceptible to hydrolysis under acidic or aqueous conditions. Storage at pH 8–9 in anhydrous methanol at -20°C is recommended to extend shelf life .

Chemical Reactions Analysis

Types of Reactions

Omeprazole Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.

Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide or sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Omeprazole Acid Methyl Ester has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various benzimidazole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a proton pump inhibitor with modified pharmacokinetic properties.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Omeprazole Acid Methyl Ester exerts its effects by inhibiting the H+/K±ATPase enzyme system found at the secretory surface of gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The compound binds covalently to cysteine residues on the enzyme, leading to prolonged inhibition of acid secretion .

Comparison with Similar Compounds

Structural and Functional Analogues

Analytical Differentiation

HPLC-UV methods (302 nm detection) effectively separate omeprazole, its methyl ester, and degradation products like omeprazole sulfone. The methyl ester’s retention time and peak sharpness differ due to its esterified side chain, enabling precise quality control during API synthesis .

Data Tables

Table 1: Key Physicochemical Properties

| Property | This compound | Omeprazole Sulfone | Esomeprazole |

|---|---|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₄S | C₁₇H₁₉N₃O₄S | C₁₇H₁₉N₃O₃S |

| Molecular Weight | 375.44 g/mol | 369.41 g/mol | 345.42 g/mol |

| LogP (Partition Coefficient) | 2.8 (estimated) | 2.5 | 2.3 |

| Primary Use | Synthetic intermediate | Impurity | API for acid reflux |

Table 2: Pharmacokinetic Comparison

| Parameter | This compound | Omeprazole | Esomeprazole |

|---|---|---|---|

| Bioavailability | N/A (intermediate) | 30–40% | 50–60% |

| Half-life (t₁/₂) | N/A | 1–1.5 hours | 1.3 hours |

| Metabolic Enzyme | N/A | CYP2C19, CYP3A4 | CYP2C19, CYP3A4 |

Biological Activity

Omeprazole Acid Methyl Ester (OMAE) is a derivative of the well-known proton pump inhibitor (PPI) omeprazole, primarily used to reduce gastric acid secretion. This article delves into the biological activity of OMAE, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of Omeprazole and Its Derivatives

Omeprazole is a racemic mixture that irreversibly inhibits the H/K-ATPase enzyme in gastric parietal cells, leading to decreased gastric acid production. OMAE, as a methyl ester derivative, retains similar pharmacological properties but may exhibit distinct biological activities due to structural modifications.

The primary mechanism by which OMAE exerts its effects involves the inhibition of the proton pump in the gastric mucosa. This inhibition occurs after the compound is activated in the acidic environment of the parietal cells, leading to a significant reduction in gastric acid secretion. The action is dose-dependent and can be observed within one hour post-administration, with maximum effects typically reached within two hours .

Pharmacokinetics

- Absorption : OMAE is absorbed rapidly in the gastrointestinal tract, with peak plasma concentrations occurring between 0.5 and 3.5 hours after administration.

- Bioavailability : The bioavailability of OMAE is approximately 30-40%, influenced by first-pass metabolism predominantly via CYP2C19 and CYP3A4 enzymes.

- Half-life : The half-life of OMAE is relatively short, ranging from 0.5 to 1 hour .

Inhibition of Gastric Acid Secretion

Studies have demonstrated that OMAE effectively reduces gastric acid secretion in both animal models and human subjects. For instance, a study involving male albino rats showed significant antiulcer activity when administered at doses of 50, 100, and 200 mg/kg against ethanol-induced gastric ulcers .

Effects on Serum Gastrin Levels

Similar to omeprazole, OMAE administration leads to increased serum gastrin levels due to feedback mechanisms associated with reduced gastric acidity. This increase can result in enterochromaffin-like (ECL) cell hyperplasia over prolonged use; however, no malignant transformations have been reported in long-term studies .

Case Studies and Research Findings

- Case Study on Efficacy : A clinical study involving patients with gastroesophageal reflux disease (GERD) demonstrated that OMAE significantly improved symptoms and reduced esophageal acid exposure compared to placebo .

- Long-term Safety Profile : Research involving over 3000 patients reported no significant adverse effects related to long-term use of OMAE, although increased gastrin levels were noted .

- Comparative Studies : Comparative studies between OMAE and other PPIs indicated that while both classes are effective in reducing acid secretion, OMAE may have a more favorable pharmacokinetic profile due to its rapid absorption and onset of action .

Summary Table of Biological Activities

| Activity | Omeprazole | This compound |

|---|---|---|

| Mechanism of Action | H/K-ATPase inhibitor | H/K-ATPase inhibitor |

| Onset of Action | ~1 hour | ~1 hour |

| Peak Effect | ~2 hours | ~2 hours |

| Bioavailability | 30-40% | 30-40% |

| Half-life | 0.5-1 hour | 0.5-1 hour |

| Effects on Gastrin Levels | Increased | Increased |

| Clinical Efficacy | Effective for GERD | Effective for GERD |

Q & A

Basic Research Questions

Q. What are the key considerations in designing synthetic routes for Omeprazole Acid Methyl Ester to ensure high yield and purity?

- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 50–55°C for chiral synthesis), oxidizing agents (e.g., H₂O₂ or m-chloroperoxybenzoic acid), and solvent systems (e.g., methanol or ethanol for esterification). Control stoichiometric ratios to minimize overoxidation to sulfone impurities. Use chiral ligands like 3-chloromandelic acid methyl ester to achieve enantiomeric excess (67.7% ee in one study) . Grignard reagent coupling (e.g., 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine) is critical for intermediate formation .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer : Employ reverse-phase HPLC with C18 columns for purity assessment and UV detection at 280 nm. Gas chromatography (GC) with polar cyanosilicone columns (e.g., SP™-2560) can resolve methyl ester derivatives. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for structural elucidation, particularly to distinguish sulfone impurities .

Q. How do pH and temperature affect the stability of this compound in preformulation studies?

- Methodological Answer : Conduct accelerated stability testing under controlled conditions (e.g., 25–40°C, 60–75% relative humidity). Use buffered solutions (pH 4–8) to assess degradation kinetics. Excipient compatibility studies should include common fillers (e.g., lactose) and disintegrants to identify interactions that compromise stability .

Q. What protocols ensure accurate quantification of this compound in biological matrices?

- Methodological Answer : Validate liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods with isotopically labeled internal standards. Optimize extraction protocols (e.g., solid-phase extraction) to minimize matrix effects. Include recovery rate assessments (e.g., 85–115%) and limit of detection (LOD) validation .

Q. How are reference standards for this compound validated in compliance with regulatory guidelines?

- Methodological Answer : Follow ICH Q2(R1) guidelines for analytical method validation. Use certified reference materials (CRMs) with ≥98% HPLC purity. Cross-validate with independent techniques (e.g., NMR for structural confirmation) and ensure traceability to primary standards .

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of this compound under varying reaction conditions?

- Methodological Answer : Develop a two-step kinetic model to simulate esterification and oxidation stages. Use Arrhenius equations to correlate temperature (e.g., 105–115°C) with rate constants. Validate against experimental data (e.g., 0.93–1.00 conversion efficiency at 110°C for 3 hours) . Adjust residence times to minimize side reactions, as shown in biodiesel FAME synthesis models .

Q. What strategies mitigate the formation of sulfone impurities during this compound synthesis?

- Methodological Answer : Limit oxidation time and reagent concentration (e.g., <30% H₂O₂). Introduce scavengers like ascorbic acid to quench excess oxidants. Monitor reaction progress via in-situ FTIR to detect sulfone intermediates. Overoxidation to sulfone-N-oxide can be reduced by maintaining reaction temperatures below 30°C .

Q. How is chiral resolution achieved in the synthesis of enantiomerically pure this compound?

- Methodological Answer : Utilize asymmetric oxidation with chiral auxiliaries (e.g., menthol or glucose derivatives) or enzymatic catalysis. Optimize solvent polarity (e.g., toluene) and ligand-metal ratios to enhance enantioselectivity. Validate enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

Q. What bioanalytical applications leverage this compound in cytochrome P450 (CYP) interaction studies?

- Methodological Answer : Use methyl ester derivatives as substrates or inhibitors in CYP2C19/2C9 enzyme assays. For example, L-NAME (a methyl ester analog) is employed to study nitric oxide synthase interactions. Measure IC₅₀ values using fluorogenic probes and correlate with metabolic stability data .

Q. How do regulatory guidelines impact the development of this compound as a generic drug intermediate?

- Methodological Answer : Adhere to FDA/EMA requirements for pharmaceutical equivalence. Conduct forced degradation studies (e.g., acid/base hydrolysis, photolysis) to identify impurity thresholds. Submit detailed characterization data, including polymorphism analysis and dissolution profiles, in Common Technical Document (CTD) format .

Properties

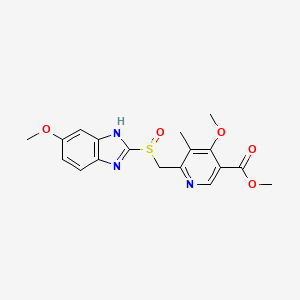

IUPAC Name |

methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-10-15(19-8-12(16(10)25-3)17(22)26-4)9-27(23)18-20-13-6-5-11(24-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSGWLKSVKMHJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858256 | |

| Record name | Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120003-83-0 | |

| Record name | Methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.